REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=2[CH3:17])[CH:5]=[C:4]([N:18]2[CH2:23][CH2:22][S:21](=[O:25])(=[O:24])[CH2:20][CH2:19]2)[N:3]=1.C(N(CC)CC)C>[OH-].[OH-].[Pd+2].CN(C=O)C>[C:8]([C:7]1[C:6]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=2[CH3:17])=[CH:5][C:4]([N:18]2[CH2:23][CH2:22][S:21](=[O:24])(=[O:25])[CH2:20][CH2:19]2)=[N:3][CH:2]=1)#[N:9] |f:2.3.4|
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Name
|
|
Quantity
|
19.86 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=CC(=C1C#N)C1=C(C=C(C=C1)F)C)N1CCS(CC1)(=O)=O
|
Name
|
|
Quantity
|
10.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
220 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a 5.0 g pad of cellulose
|
Type
|
WASH
|
Details
|
The cellulose pad was washed with 10 mL of DMF
|
Type
|
ADDITION
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Details
|
Water (400 mL) was added to the filtrate
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Type
|
STIRRING
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Details
|
the resulting mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed several times with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
25.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=CC(=NC1)N1CCS(CC1)(=O)=O)C1=C(C=C(C=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.52 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |